3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
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Description
3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Heterocyclic Compound Synthesis : Compounds like 3-(4-Ethoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine are involved in the synthesis of various heterocyclic compounds. These compounds have been synthesized for potential applications in various fields, including pharmaceuticals and agrochemicals (Zohdi, Osman, & Abdelhamid, 1997).
Antibacterial Properties : Novel heterocyclic compounds containing sulfonamido moieties, which can be derived from structures similar to the compound , have shown promise as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Medicinal Chemistry
Cancer and Inflammatory Diseases : Heterocyclic derivatives, like the 1,3,4-oxadiazole and pyrazole derivatives, show potential in toxicity assessment, tumor inhibition, and in treating inflammatory diseases. These findings highlight the relevance of such compounds in medicinal chemistry (Faheem, 2018).
Antibacterial Activity : Pyridazine derivatives, which can be synthesized from compounds structurally related to this compound, have shown significant antibacterial activity, indicating their potential use in developing new antibiotics (El-Gaby, Atalla, Gaber, & Al-Wahab, 2000).
Agricultural Chemistry
- Herbicidal Activities : Pyridazine derivatives have been found to exhibit herbicidal activities, making them candidates for agricultural chemicals (Xu et al., 2008). These compounds can be synthesized using structures similar to the compound , indicating its utility in the development of new agrochemicals.
Properties
IUPAC Name |
5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-3-27-17-10-8-16(9-11-17)19-12-13-21(25-24-19)29-14-20-23-22(26-28-20)18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVKAUVOGJCJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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